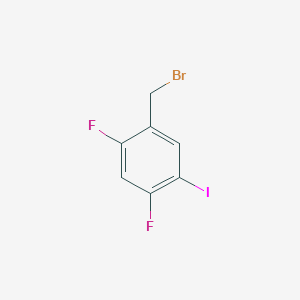

2,4-Difluoro-5-iodobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Difluoro-5-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I and a molecular weight of 332.91 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of fluorine and iodine atoms on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-iodobenzyl bromide typically involves the bromination of 2,4-difluoro-5-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,4-Difluoro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkynes, are used under inert atmosphere conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Cross-Coupling Reactions: Biaryl compounds and alkynyl derivatives.

Oxidation and Reduction: Benzaldehyde, benzoic acid, and benzyl alcohol.

科学的研究の応用

2,4-Difluoro-5-iodobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.

Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.

Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

作用機序

The mechanism of action of 2,4-Difluoro-5-iodobenzyl bromide is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The bromine and iodine atoms act as leaving groups, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the transition states and intermediates during the reactions .

類似化合物との比較

Similar Compounds

- 2,4-Difluorobenzyl bromide

- 2,4-Difluoro-5-chlorobenzyl bromide

- 2,4-Difluoro-5-bromobenzyl bromide

Comparison

2,4-Difluoro-5-iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns compared to other halogenated benzyl bromides. The iodine atom allows for efficient cross-coupling reactions, while the bromine atom facilitates nucleophilic substitution. The presence of fluorine atoms further enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

生物活性

2,4-Difluoro-5-iodobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its efficacy as an antitubercular agent and its interactions with various biological systems.

Chemical Structure and Properties

This compound possesses a unique structure characterized by two fluorine atoms and one iodine atom attached to a benzyl group. The molecular formula is C7H4BrF2I, and its molecular weight is approximately 319.92 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

Antitubercular Activity

Research has indicated that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis (M. tb). The compound's structural analogs have been evaluated for their efficacy in inhibiting the growth of both replicating and non-replicating cultures of M. tb.

Table 1: Antitubercular Activity of Related Compounds

| Compound ID | IC50 (μM) | MIC (μM) | Comments |

|---|---|---|---|

| Compound A | 0.03 | 0.12 | Highly effective against M. tb |

| Compound B | 0.31 | 0.30 | Moderate efficacy |

| Compound C | 0.05 | 0.46 | Potent against drug-resistant strains |

Studies have shown that the para-linked biphenyl analogues of related compounds are the most active against M. tb, suggesting that the binding pocket for these compounds is relatively linear and restricted, allowing for effective interaction with the bacterial cell wall .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including VERO cells and human lung fibroblasts (MRC-5). The results indicate that many derivatives of this compound are relatively non-toxic, with IC50 values exceeding 125 μM for VERO cells, which suggests a favorable safety profile for further development .

Table 2: Cytotoxicity Data

| Cell Line | Compound ID | IC50 (μM) |

|---|---|---|

| VERO | Compound A | >125 |

| MRC-5 | Compound B | >55 |

| Primary Macrophages | Compound C | >128 |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may induce oxidative stress within bacterial cells or interfere with critical metabolic pathways essential for bacterial survival .

Case Study: Efficacy Against Drug-resistant Tuberculosis

A recent study evaluated the efficacy of a series of halogenated benzyl compounds, including derivatives of this compound, in a mouse model of drug-resistant tuberculosis. The results indicated that certain analogues were able to reduce bacterial load significantly compared to standard treatments .

Findings:

- Dosage: Administered at 100 mg/kg.

- Efficacy: Comparable to first-line treatments such as rifampin and isoniazid.

- Resistance: Some strains developed resistance; however, combination therapies showed promise in mitigating this issue.

特性

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGULFMXWOOKKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。